Aryl alkanolamine derivative 1
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Overview
Description
Aryl alkanolamine derivative 1 is a compound that belongs to the class of arylalkanolamines These compounds are characterized by the presence of both an aromatic ring and an alkanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aryl alkanolamine derivative 1 can be achieved through several methods. One notable method involves the one-pot synthesis from corresponding amides or nitriles. This process includes C–H bond hydroxylation at the benzylic α-carbon atom followed by the reduction of the nitrile or amide functional group. The reaction uses molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Aryl alkanolamine derivative 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as bromine and chlorine are used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Aryl alkanolamine derivative 1 has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of various fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of aryl alkanolamine derivative 1 involves its interaction with specific molecular targets. For instance, it may act on adrenergic receptors, influencing the sympathetic nervous system. The compound’s effects are mediated through binding to these receptors, leading to downstream signaling pathways that result in physiological responses .
Comparison with Similar Compounds
Propranolol: A well-known beta-blocker with a similar arylalkanolamine structure.
Pindolol: Another beta-blocker with comparable pharmacological properties.
Ethanolamine derivatives: Compounds like ethanolamine share structural features with aryl alkanolamine derivative 1.
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring and the presence of the alkanolamine moiety.
Properties
Molecular Formula |
C21H27NO |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-4-piperidin-1-ylbutan-1-ol |
InChI |
InChI=1S/C21H27NO/c23-17-21(13-16-22-14-5-2-6-15-22)20-11-9-19(10-12-20)18-7-3-1-4-8-18/h1,3-4,7-12,21,23H,2,5-6,13-17H2 |
InChI Key |
DUVDSTKOGVWACP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(CO)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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